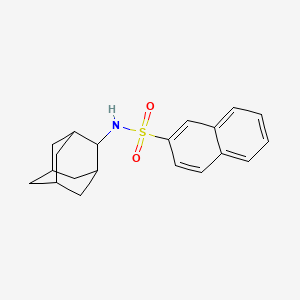
N-2-adamantyl-2-naphthalenesulfonamide
説明
ANS is a sulfonamide compound that was first synthesized in 1964 by J. F. Bunnett and J. R. Johnson. It has a molecular weight of 357.5 g/mol and a melting point of 238-240°C. ANS is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. ANS has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience.
科学的研究の応用
Protein Kinase Inhibition
Naphthalenesulfonamides, including derivatives similar to N-2-adamantyl-2-naphthalenesulfonamide, have been identified as inhibitors of protein kinases. For instance, isoquinolinesulfonamides, a related compound, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C (Hidaka et al., 1984). This inhibition mechanism is important for understanding the modulation of various cellular processes, including signal transduction pathways.
Antineoplastic Activity
Certain adamantyl-naphthalene compounds, such as 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP), have been found to be potent inhibitors of mammalian dihydrofolate reductase, showing antineoplastic activity (Cody & Zakrzewski, 1982). This aspect is crucial in cancer research, offering potential pathways for developing new cancer treatments.
Activation of Protein Kinase C
Naphthalenesulfonamide derivatives, similar in structure to N-2-adamantyl-2-naphthalenesulfonamide, can activate protein kinase C, an enzyme that plays a significant role in regulating various cellular functions (Ito et al., 1986). This suggests a potential application in manipulating cell signaling pathways for therapeutic purposes.
Synthesis of Naphtho[1,2-d]imidazoles
Adamantyl-naphthalene compounds have been used in the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles (Frolenko et al., 2013). These compounds are significant in the development of new materials and pharmaceuticals due to their unique chemical properties.
Formation of Unimolecular Micelles
Adamantyl groups, when attached to naphthalene structures, contribute to the formation of unimolecular micelles. These structures are studied for their potential applications in drug delivery systems (Morishima et al., 1995). The self-organization and stability of these micelles are key factors in their biomedical applications.
Neuroprotective Agents
Adamantyl-naphthalene derivatives have shown potential as neuroprotective agents. They exhibit activities such as inhibition of N-methyl-d-aspartate receptors and free radical scavenging (Joubert et al., 2011). This highlights their potential in treating neurological disorders.
Synthesis of Enantiomers
Adamantyl-naphthalene compounds have been used in the synthesis of single enantiomers stable at ambient temperatures (Aikawa et al., 2011). This is significant for pharmaceutical applications where enantiomeric purity is crucial for drug efficacy.
特性
IUPAC Name |
N-(2-adamantyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-24(23,19-6-5-15-3-1-2-4-16(15)12-19)21-20-17-8-13-7-14(10-17)11-18(20)9-13/h1-6,12-14,17-18,20-21H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUGLXDLJLYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline](/img/structure/B5801899.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)

![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]acetamide](/img/structure/B5801919.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)
![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)